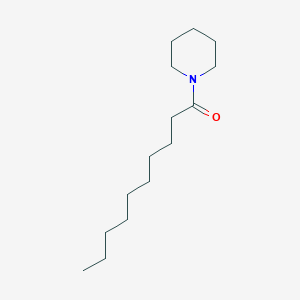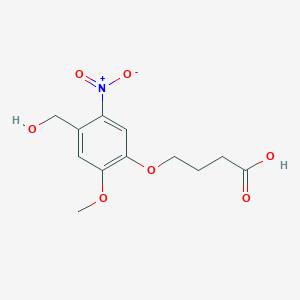
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
描述
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a photolabile linker that carries a highly nucleophilic hydroxyl group. This compound has been employed as a biochemical reagent in cell biology and biochemistry experiments. Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent .
准备方法
The synthesis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, including the nitration of a methoxyphenol derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .
化学反应分析
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
科学研究应用
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has been employed in various scientific research applications, including:
Chemistry: Used as a photolabile linker in the synthesis of complex molecules.
Biology: Investigated for its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Medicine: Explored for its ability to inhibit specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid involves the inhibition of specific enzymes crucial for protein and molecule synthesis. This inhibition disrupts key cellular processes, leading to its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. The compound’s photolabile nature allows it to be activated by light, providing a controlled means of exerting its effects .
相似化合物的比较
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of a photolabile linker and a highly nucleophilic hydroxyl group. Similar compounds include:
4-(2-Methoxy-5-nitrophenoxy)butanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity.
4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid: Lacks the nitro group, affecting its potential biological activity.
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)acetic acid: Contains a shorter carbon chain, influencing its physical and chemical properties.
属性
IUPAC Name |
4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBGZZXDFIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401463 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355017-64-0 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
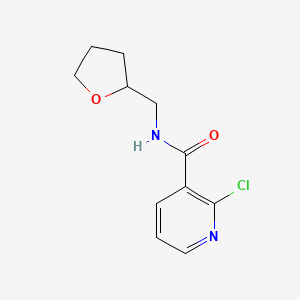
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

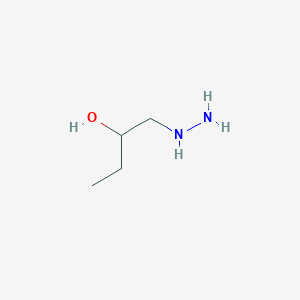
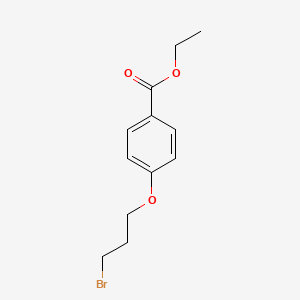
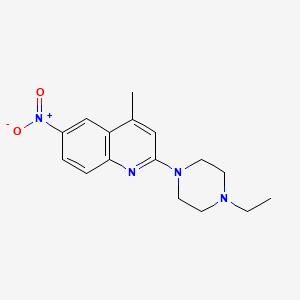

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
